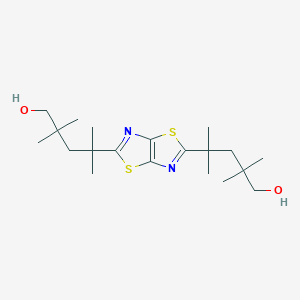
Thiazolo(5,4-d)thiazole-2,5-dibutanol, alpha,alpha,alpha',alpha',gamma,gamma,gamma',gamma'-octamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features a thiazolo[5,4-d]thiazole core, which is a fused heterocyclic system with high oxidative stability and a rigid planar structure . The presence of multiple butanol and methyl groups further enhances its chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
The synthesis of Thiazolo(5,4-d)thiazole-2,5-dibutanol, alpha,alpha,alpha’,alpha’,gamma,gamma,gamma’,gamma’-octamethyl- typically involves multiple steps. One common method starts with the chlorination of ethyl isothiocyanatoacetate, followed by dehydrohalogenation to form the diethyl 2,5-dicarboxylate derivative. This intermediate is then subjected to saponification and decarboxylation to yield the desired thiazolo[5,4-d]thiazole core . The addition of butanol and methyl groups is achieved through subsequent reactions under controlled conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Thiazolo(5,4-d)thiazole-2,5-dibutanol, alpha,alpha,alpha’,alpha’,gamma,gamma,gamma’,gamma’-octamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of halogenated derivatives.
Applications De Recherche Scientifique
Thiazolo(5,4-d)thiazole-2,5-dibutanol, alpha,alpha,alpha’,alpha’,gamma,gamma,gamma’,gamma’-octamethyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of advanced materials, including semiconductors and organic photovoltaics . Its unique electronic properties make it suitable for use in optoelectronic devices, such as light-emitting diodes and solar cells .
In biology and medicine, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets and pathways makes it a candidate for drug development and biomedical research . Additionally, it is used in the study of enzyme mechanisms and protein-ligand interactions.
In industry, Thiazolo(5,4-d)thiazole-2,5-dibutanol, alpha,alpha,alpha’,alpha’,gamma,gamma,gamma’,gamma’-octamethyl- is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it valuable for the development of high-performance polymers and coatings .
Mécanisme D'action
The mechanism of action of Thiazolo(5,4-d)thiazole-2,5-dibutanol, alpha,alpha,alpha’,alpha’,gamma,gamma,gamma’,gamma’-octamethyl- involves its interaction with specific molecular targets and pathways. The thiazolo[5,4-d]thiazole core facilitates electron transfer and charge separation, which are crucial for its photocatalytic and optoelectronic properties . The compound’s ability to form stable complexes with metal ions and other molecules further enhances its reactivity and functionality .
Comparaison Avec Des Composés Similaires
Thiazolo(5,4-d)thiazole-2,5-dibutanol, alpha,alpha,alpha’,alpha’,gamma,gamma,gamma’,gamma’-octamethyl- can be compared with other thiazolo[5,4-d]thiazole derivatives and similar heterocyclic compounds. Some similar compounds include thiazolo[5,4-d]thiazole-based organic sensitizers and thiazolo[5,4-d]thiazole-functionalized covalent triazine frameworks .
Compared to these similar compounds, Thiazolo(5,4-d)thiazole-2,5-dibutanol, alpha,alpha,alpha’,alpha’,gamma,gamma,gamma’,gamma’-octamethyl- stands out due to its unique combination of butanol and methyl groups, which enhance its solubility, stability, and reactivity. This makes it a versatile compound with a wide range of applications in various scientific fields.
Propriétés
Numéro CAS |
64048-15-3 |
|---|---|
Formule moléculaire |
C20H34N2O2S2 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
4-[5-(5-hydroxy-2,4,4-trimethylpentan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]-2,2,4-trimethylpentan-1-ol |
InChI |
InChI=1S/C20H34N2O2S2/c1-17(2,11-23)9-19(5,6)15-21-13-14(25-15)22-16(26-13)20(7,8)10-18(3,4)12-24/h23-24H,9-12H2,1-8H3 |
Clé InChI |
XWNZVGDZWLLXSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(C)(C)C1=NC2=C(S1)N=C(S2)C(C)(C)CC(C)(C)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


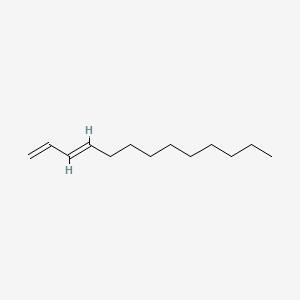
![Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate](/img/structure/B14154277.png)
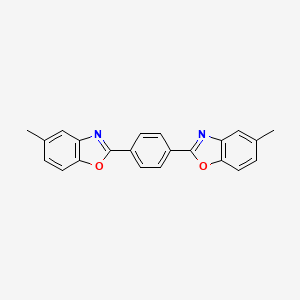
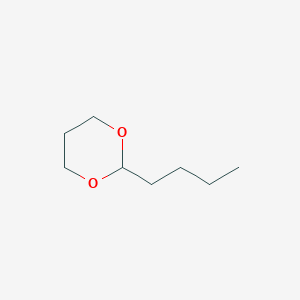
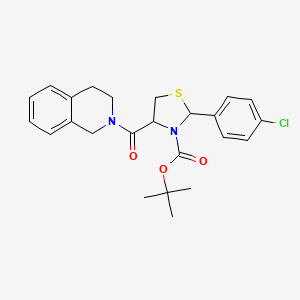
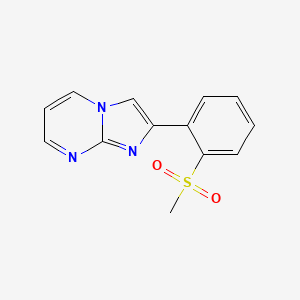
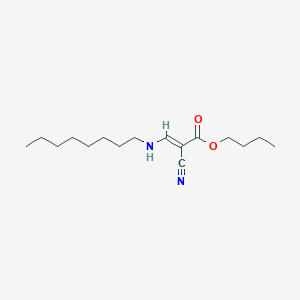
![(2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide](/img/structure/B14154334.png)
![2-[(Diethylamino)methyl]-6-methylphenyl 4-nitrobenzoate](/img/structure/B14154341.png)

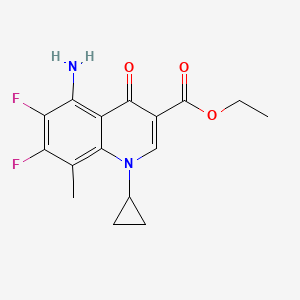
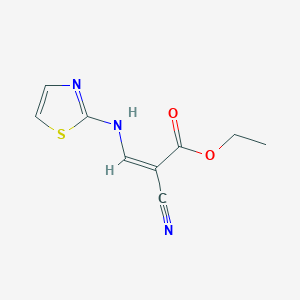
![1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14154378.png)
![Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B14154386.png)
